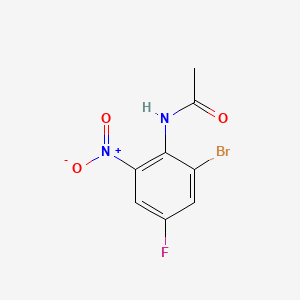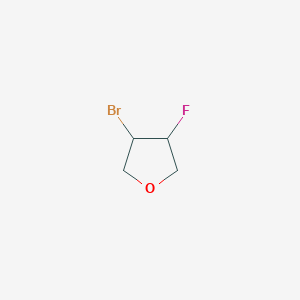![molecular formula C19H21BF4N2 B14775628 1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its unique structure, which includes two phenylethyl groups attached to an imidazolium core, making it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate typically involves the condensation of glyoxal, two equivalents of cyclohexylamine, and paraformaldehyde in the presence of aqueous tetrafluoroboric acid (HBF4). This one-pot reaction provides a straightforward route to the desired imidazolium salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form imidazolium-based oxidants.
Reduction: It can be reduced to form imidazolinium derivatives.
Substitution: The imidazolium core allows for substitution reactions, where different substituents can be introduced to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: This compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Wirkmechanismus
The mechanism by which 1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets include transition metals, and the pathways involved are those related to catalytic cycles in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate can be compared with other similar compounds, such as:
1,3-Dimesitylimidazolium Tetrafluoroborate: Another imidazolium-based compound used in asymmetric synthesis.
1,3-Dibenzylimidazolium Tetrafluoroborate: Known for its use in various catalytic reactions.
1,3-Dicyclohexylimidazolium Tetrafluoroborate: Used in the synthesis of chiral compounds.
The uniqueness of this compound lies in its specific chiral structure, which provides distinct advantages in enantioselective synthesis .
Eigenschaften
Molekularformel |
C19H21BF4N2 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
1,3-bis(1-phenylethyl)imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C19H21N2.BF4/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1 |
InChI-Schlüssel |
OCNADXKOLPPVOF-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)



![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)

